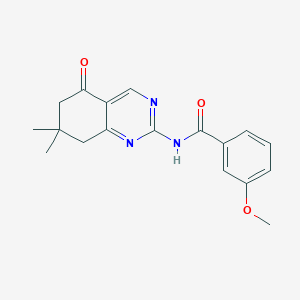

![molecular formula C22H22N2O3S B5559082 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)

4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonohydrazide compounds often involves condensation reactions, utilizing specific precursors such as benzaldehydes and benzenesulfonylhydrazine. For instance, a novel compound, (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide, was prepared through an easy condensation procedure from 4-Bromobenzaldehyde and benzenesulphonylhydrazine in good yield and was crystallized in ethanol (Hussain et al., 2020). Such methodologies are likely applicable to the synthesis of 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide, with adjustments for the specific substituents.

Molecular Structure Analysis

The molecular structure of sulfonohydrazide derivatives is characterized by X-ray diffraction studies, revealing how substitution affects structural and supramolecular features. For example, (E)-N′-(benzylidene)-4-chlorobenzenesulfonohydrazide and its derivatives were analyzed to investigate the impact of methyl substitution on their structures, showing variations in crystal packing and hydrogen bonding patterns (Salian, Foro, & Gowda, 2018). These analyses are crucial for understanding the molecular geometry and intermolecular interactions of our target compound.

Chemical Reactions and Properties

The chemical reactivity of sulfonohydrazide derivatives involves interactions with metal ions, leading to the formation of complexes with potential applications in sensing and catalysis. For instance, derivatives have been used to develop sensors for metal ions like chromium and yttrium, demonstrating selective detection capabilities due to their specific structural features (Hussain et al., 2020). This suggests that 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide could also interact with metal ions in a manner dependent on its molecular structure.

Physical Properties Analysis

The physical properties of sulfonohydrazide compounds, including their melting points, solubility, and crystal structure, are influenced by their molecular arrangements and substitutions. Hirshfeld surface analysis and crystallography provide insights into how different substituents affect these properties by altering intermolecular interactions (Salian, Foro, & Gowda, 2018). Understanding these properties is essential for predicting the compound's behavior in different environments and applications.

Applications De Recherche Scientifique

Structural and Supramolecular Features

Research has delved into the crystal structures and Hirshfeld surface analysis of sulfonohydrazide derivatives to understand their structural and supramolecular characteristics. The studies on compounds closely related to 4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide, such as (E)-N′-(2-methylbenzylidene)-4-chloro-benzenesulfonohydrazide and its derivatives, reveal insights into how substitution affects their structural and supramolecular features. These findings are crucial for designing compounds with desired physical and chemical properties for specific applications (Salian, Foro, & Gowda, 2018).

Sensor Development

There's significant interest in developing sensors using sulfonohydrazide derivatives. For instance, trivalent Y3+ ionic sensors have been developed using modified sulfonohydrazide compounds. These sensors exhibit high sensitivity and selectivity for yttrium ions, making them suitable for detecting these ions in various industrial and environmental samples. Such sensors could play a crucial role in monitoring and managing the presence of specific metal ions in the environment and industrial processes (Hussain et al., 2017).

Propriétés

IUPAC Name |

4-methyl-N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-17-7-13-22(14-8-17)28(25,26)24-23-15-19-9-11-21(12-10-19)27-16-20-6-4-3-5-18(20)2/h3-15,24H,16H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEBUFPSGNXILF-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzenesulfonohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)

![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)

![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)

![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)

![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)

![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)